Cas no 162848-16-0 (4-(1H-1,2,4-Triazol-1-yl)benzoic Acid)

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is a heterocyclic carboxylic acid derivative featuring a 1,2,4-triazole moiety attached to a benzoic acid core. This compound is of significant interest in medicinal and agrochemical research due to its versatile reactivity and potential as a building block for synthesizing biologically active molecules. The triazole ring enhances stability and offers sites for further functionalization, while the carboxylic acid group provides a handle for conjugation or salt formation. Its well-defined structure and purity make it suitable for applications in drug discovery, coordination chemistry, and material science. The compound is typically characterized by high thermal stability and solubility in polar organic solvents, facilitating its use in synthetic workflows.
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid structure
162848-16-0 structure
Product name:4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
CAS No:162848-16-0
MF:C9H7N3O2
MW:189.170781373978
MDL:MFCD02682060
CID:232630
PubChem ID:736531

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-[1,2,4]Triazol-1-yl-benzoic acid
    • Benzoic acid,4-(1H-1,2,4-triazol-1-yl)-
    • 4-(1,2,4-Triazol-1-yl)benzoic Acid
    • AKOS B022049
    • BUTTPARK 95\50-80
    • ART-CHEM-BB B022049
    • RARECHEM AL BE 1325
    • 4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID
    • 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
    • MDL: MFCD02682060
    • Inchi: InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14)
    • InChI Key: FOMQQGKCPYKKHQ-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)N2C=NC=N2)C(=O)O

Computed Properties

  • Exact Mass: 189.05400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2

Experimental Properties

  • Melting Point: 318 °C
  • Flash Point: 210.3℃
  • PSA: 68.01000
  • LogP: 0.96550

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T767633-100mg
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
162848-16-0
100mg
$ 65.00 2022-06-02
eNovation Chemicals LLC
Y1041581-5g
Benzoic acid, 4-(1H-1,2,4-triazol-1-yl)-
162848-16-0 95%
5g
$120 2024-06-07
Enamine
EN300-12928-2.5g
4-(1H-1,2,4-triazol-1-yl)benzoic acid
162848-16-0 95%
2.5g
$102.0 2023-07-05
eNovation Chemicals LLC
Y1052998-5g
4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID
162848-16-0 95%
5g
$490 2024-06-05
abcr
AB224409-250mg
4-(1H-1,2,4-Triazol-1-yl)benzoic acid, 95%; .
162848-16-0 95%
250mg
€75.50 2025-02-21
Ambeed
A174379-1g
4-[1,2,4]Triazol-1-yl-benzoic acid
162848-16-0 95%
1g
$39.0 2025-02-20
Enamine
EN300-12928-10.0g
4-(1H-1,2,4-triazol-1-yl)benzoic acid
162848-16-0 95%
10.0g
$371.0 2023-07-05
eNovation Chemicals LLC
D687241-25g
4-(1,2,4-Triazol-1-yl)benzoic Acid
162848-16-0 >97%
25g
$755 2024-07-20
TRC
T767633-50mg
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
162848-16-0
50mg
$ 50.00 2022-06-02
Alichem
A019097038-5g
4-[1,2,4]Triazol-1-yl-benzoic acid
162848-16-0 97%
5g
233.20 USD 2021-06-17

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Production Method

Additional information on 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid (CAS No. 162848-16-0): A Versatile Building Block in Modern Chemistry

In the realm of organic synthesis and pharmaceutical research, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid (CAS No. 162848-16-0) has emerged as a critical intermediate. This compound, characterized by its triazole and benzoic acid functional groups, is widely utilized in the development of agrochemicals, pharmaceuticals, and advanced materials. Its unique structure enables diverse applications, from drug design to material science, making it a focal point for researchers and industry professionals alike.

The 1,2,4-triazole moiety in 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is particularly noteworthy due to its bioisosteric properties, which mimic other heterocycles like imidazoles or pyrazoles. This feature enhances the compound's utility in medicinal chemistry, where it is often incorporated into molecules targeting enzymes or receptors. Recent studies highlight its role in designing antifungal agents and kinase inhibitors, aligning with the growing demand for novel therapeutics in precision medicine.

From an industrial perspective, CAS No. 162848-16-0 is valued for its stability and reactivity under mild conditions. Its benzoic acid component facilitates easy derivatization, enabling the synthesis of esters, amides, and other derivatives. This adaptability is crucial for industries exploring sustainable chemistry practices, as it reduces waste and improves reaction efficiency—a key concern in green chemistry initiatives.

In the context of AI-driven drug discovery, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid has gained attention as a fragment library candidate. Computational models frequently identify its scaffold as a high-value building block for virtual screening, addressing the need for cost-effective and rapid drug development. This aligns with trends in machine learning-assisted synthesis, where researchers prioritize compounds with proven modularity.

Environmental and regulatory considerations also play a role in its popularity. Unlike many high-risk intermediates, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is not classified as hazardous, making it a safer choice for labs adhering to stringent safety protocols. Its compatibility with REACH and FDA guidelines further solidifies its position in global supply chains.

Looking ahead, the demand for CAS No. 162848-16-0 is expected to rise, driven by innovations in catalysis and bioconjugation. Its dual functionality—combining a heterocycle with a carboxylic acid—makes it indispensable for creating hybrid materials and prodrugs. As the scientific community continues to explore its potential, this compound remains a cornerstone of modern synthetic chemistry.

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